molecular formula Ga B082052 Gallium, isotope of mass 69 CAS No. 14391-02-7

Gallium, isotope of mass 69

Cat. No. B082052
CAS RN: 14391-02-7
M. Wt: 68.92557 g/mol
InChI Key: GYHNNYVSQQEPJS-BJUDXGSMSA-N
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Patent
US05246902

Procedure details

4.1 g of gallium sulphate hydrate (the H2O/Ga2 (SO4)3 molar ratio is close to 25) are dissolved in 3.7 g of distilled water. The sulphate is obtained by dissolving gallium (Grade 1 from Johnson Matthey) in hot concentrated H2SO4, in excess, taking up the suspension obtained in ethanol at a concentration of 60% in water at normal temperature, reprecipitation, in this cooled solution, of gallium sulphate hydrate by adding ether followed by filtration and controlled drying. 1.15 g of 85% phosphoric acid (Prolabo) are added with stirring followed by 0.25 g of 40% hydrofluoric acid (Fluka) and, lastly, 4.55 g of di-n-propylamine (Fluka), abbreviated to DPA in what follows. Stirring is continued for approximately 15 minutes. The pH is then 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Ga:1].[OH:2][S:3]([OH:6])(=[O:5])=[O:4]>C(O)C.O>[OH2:2].[S:3]([O-:6])([O-:5])(=[O:4])=[O:2].[Ga+3:1].[S:3]([O-:6])([O-:5])(=[O:4])=[O:2].[S:3]([O-:6])([O-:5])(=[O:4])=[O:2].[Ga+3:1] |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ga]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ga+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Ga+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.